molecular formula C9H11F2N B3072181 [(3,4-Difluorophenyl)methyl](ethyl)amine CAS No. 1016674-24-0

[(3,4-Difluorophenyl)methyl](ethyl)amine

Cat. No.: B3072181
CAS No.: 1016674-24-0
M. Wt: 171.19 g/mol
InChI Key: PNIXDBFGGJQWOL-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C9H11F2N It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.

    Reductive Amination: The aldehyde group of 3,4-difluorobenzaldehyde is subjected to reductive amination with ethylamine.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (3,4-Difluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

(3,4-Difluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

(3,4-Difluorophenyl)methylamine can be compared with other benzylamine derivatives:

    (3,4-Dichlorophenyl)methylamine: Similar structure but with chlorine atoms instead of fluorine. It may have different reactivity and biological activity.

    (3,4-Dimethylphenyl)methylamine: Contains methyl groups instead of fluorine, leading to different chemical properties and applications.

    (3,4-Difluorophenyl)methylamine: Similar compound with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

Conclusion

(3,4-Difluorophenyl)methylamine is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in synthetic chemistry. Its applications in medicinal chemistry, materials science, and biological studies highlight its importance in research and industry.

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIXDBFGGJQWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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